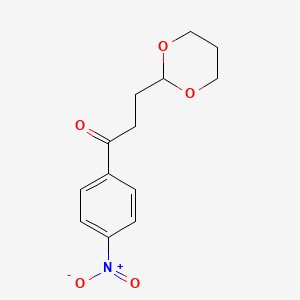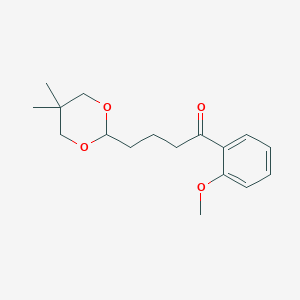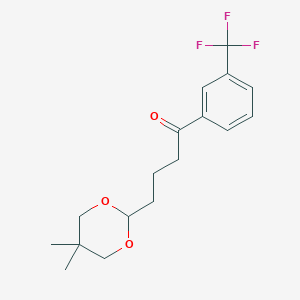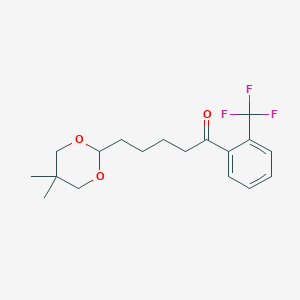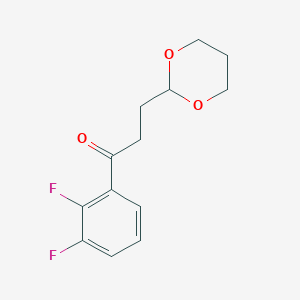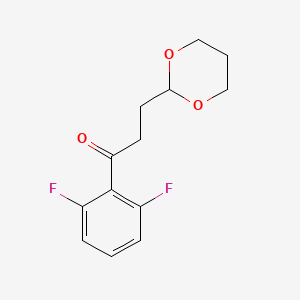
6-(p-Tolyl)nicotinaldehyde
Vue d'ensemble
Description
6-(p-Tolyl)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.24 . It is a solid substance that appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for 6-(p-Tolyl)nicotinaldehyde is1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 . This indicates that the compound consists of a pyridine ring with an aldehyde group at the 6th position and a p-tolyl group attached . Physical And Chemical Properties Analysis
6-(p-Tolyl)nicotinaldehyde is a solid substance that appears as a white to yellow powder or crystals . It has a molecular weight of 197.24 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Antiviral Activity and Heterocyclic Compound Synthesis
6-(p-Tolyl)nicotinaldehyde has been studied for its role in the synthesis of heterocyclic compounds with potential antiviral activities. For instance, nicotinaldehyde can react with 2-cyanoethanethioamide to produce derivatives like 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile. These compounds have been evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV viruses (Attaby et al., 2007).
Enzymatic Inhibition and Mechanism
Studies have explored the role of 6-(p-Tolyl)nicotinaldehyde in inhibiting certain enzymes. For instance, nicotinaldehyde is a potent competitive inhibitor of nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid. These enzymes are significant in various biological systems, including pathogenic microbes and in regulating life span in organisms like yeast and worms. Nicotinaldehyde derivatives have been synthesized and evaluated for their inhibition potency, providing insights into their catalytic mechanisms (French et al., 2010).
Cofactor Regeneration in Enzyme-Catalyzed Organic Synthesis
In the context of enzyme-catalyzed organic synthesis, 6-(p-Tolyl)nicotinaldehyde plays a role in the regeneration of reduced nicotinamide cofactors, crucial for various enzymatic reactions. This process involves glucose-6-phosphate dehydrogenase and glucose 6-phosphate, with nicotinamide cofactors like NAD and NADP being essential components (Wong & Whitesides, 1981).
Impact on Gene Expression
Research has indicated that nicotinic acid and nicotinamide, precursors in NAD+ synthesis, can influence gene expression. For example, they have been observed to upregulate the mRNA levels of enzymes like glyceraldehyde-3-phosphate dehydrogenase and glucose-6-phosphate dehydrogenase in Jurkat cells, suggesting a protective role against oxidative stress (Yan et al., 1999).
Study of Metabolic Pathways and Enzyme Function
Detailed investigations into the metabolic pathways and enzymatic functions involving nicotinamide adenine dinucleotide phosphate (NADP) have been conducted. These studies involve understanding the binding and interaction of substrates and coenzymes in enzymes like 6-phosphogluconate dehydrogenase, which is a key enzyme in metabolic pathways (Adams et al., 1995).
Safety and Hazards
Mécanisme D'action
- The compound’s downstream effects could involve multiple pathways:
- NAD Biosynthesis : Nicotinaldehyde can serve as a precursor for NAD (nicotinamide adenine dinucleotide) biosynthesis. It may be converted to nicotinic acid mononucleotide (NAMN) via the Preiss–Handler pathway .
Biochemical Pathways
Propriétés
IUPAC Name |
6-(4-methylphenyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10-2-5-12(6-3-10)13-7-4-11(9-15)8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVVMWZYAQKWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(p-Tolyl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




